molecular formula C24H25F2NO3 B13443389 (1S,4R)-4-[(S)-(4-fluoroanilino)-(4-hydroxyphenyl)methyl]-1-(4-fluorophenyl)pentane-1,5-diol

(1S,4R)-4-[(S)-(4-fluoroanilino)-(4-hydroxyphenyl)methyl]-1-(4-fluorophenyl)pentane-1,5-diol

Cat. No.: B13443389
M. Wt: 413.5 g/mol
InChI Key: MGEXACDCGCPXOT-GKVQRAMASA-N
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Description

(1S,4R)-4-[(S)-(4-fluoroanilino)-(4-hydroxyphenyl)methyl]-1-(4-fluorophenyl)pentane-1,5-diol is a complex organic compound characterized by the presence of multiple functional groups, including hydroxyl, fluoro, and anilino groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,4R)-4-[(S)-(4-fluoroanilino)-(4-hydroxyphenyl)methyl]-1-(4-fluorophenyl)pentane-1,5-diol typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds through reactions such as nucleophilic substitution, reduction, and protection-deprotection strategies. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient and cost-effective production of the compound.

Chemical Reactions Analysis

Types of Reactions

(1S,4R)-4-[(S)-(4-fluoroanilino)-(4-hydroxyphenyl)methyl]-1-(4-fluorophenyl)pentane-1,5-diol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Substitution: The fluoro groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction pathway chosen. For example, oxidation of the hydroxyl groups may yield ketones, while substitution of the fluoro groups may result in the formation of new carbon-nitrogen or carbon-sulfur bonds.

Scientific Research Applications

Chemistry

In chemistry, (1S,4R)-4-[(S)-(4-fluoroanilino)-(4-hydroxyphenyl)methyl]-1-(4-fluorophenyl)pentane-1,5-diol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound may be used as a probe to study enzyme-substrate interactions, receptor binding, and other biochemical processes. Its ability to interact with biological macromolecules makes it a valuable tool for understanding cellular functions and mechanisms.

Medicine

In medicine, this compound has potential applications as a therapeutic agent. Its structural features may allow it to act as an inhibitor or modulator of specific enzymes or receptors, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced strength, flexibility, or chemical resistance. Its incorporation into polymers or composites can lead to the creation of advanced materials for various applications.

Mechanism of Action

The mechanism of action of (1S,4R)-4-[(S)-(4-fluoroanilino)-(4-hydroxyphenyl)methyl]-1-(4-fluorophenyl)pentane-1,5-diol involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound may bind to active sites or allosteric sites, altering the function of the target molecule. This interaction can lead to the modulation of biochemical pathways, resulting in therapeutic or biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other fluorinated anilino derivatives and hydroxyl-containing phenyl compounds. Examples are:

  • (1S,4R)-4-[(S)-(4-chloroanilino)-(4-hydroxyphenyl)methyl]-1-(4-chlorophenyl)pentane-1,5-diol
  • (1S,4R)-4-[(S)-(4-bromoanilino)-(4-hydroxyphenyl)methyl]-1-(4-bromophenyl)pentane-1,5-diol

Uniqueness

The uniqueness of (1S,4R)-4-[(S)-(4-fluoroanilino)-(4-hydroxyphenyl)methyl]-1-(4-fluorophenyl)pentane-1,5-diol lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of fluoro groups enhances its stability and reactivity, while the hydroxyl and anilino groups provide sites for further functionalization and interaction with biological targets.

Biological Activity

The compound (1S,4R)-4-[(S)-(4-fluoroanilino)-(4-hydroxyphenyl)methyl]-1-(4-fluorophenyl)pentane-1,5-diol is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the context of cancer research and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula: C24H21F2NO3
  • Molecular Weight: 409.4 g/mol
  • IUPAC Name: this compound

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within the body. It is believed to modulate signaling pathways involved in cell proliferation and apoptosis. The presence of fluorophenyl and hydroxyphenyl groups enhances its binding affinity to specific receptors or enzymes, leading to potential therapeutic effects.

Biological Activity Overview

Research indicates that this compound exhibits several significant biological activities:

  • Anticancer Activity:
    • Studies have shown that derivatives of compounds with similar structures can inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. For instance, a related compound was found to significantly suppress breast cancer cell proliferation by blocking Notch-Akt signaling pathways .
  • Anti-inflammatory Effects:
    • Compounds containing hydroxyphenyl moieties have been noted for their anti-inflammatory properties. They may exert these effects through mechanisms such as inhibiting pro-inflammatory cytokines or modulating leukotriene pathways .
  • Enzymatic Inhibition:
    • The compound's structure suggests potential activity as an enzyme inhibitor. For example, it may inhibit aminopeptidase activity, which plays a role in inflammation and immune response modulation .

Case Study 1: Anticancer Effects

In a study investigating the anticancer properties of related compounds, researchers treated various breast cancer cell lines (MCF-7, MDA-MB-231) with the compound. The findings indicated:

  • Cell Proliferation Inhibition: Significant reduction in cell viability was observed in a dose-dependent manner.
  • Apoptosis Induction: Flow cytometry assays revealed increased apoptotic rates correlating with higher concentrations of the compound.
  • Cell Cycle Arrest: Western blot analysis showed alterations in cyclin D1 and p21 levels, indicating G2/M phase arrest .

Case Study 2: Anti-inflammatory Mechanisms

Another study focused on the anti-inflammatory potential of similar compounds:

  • The compound was found to downregulate inflammatory mediators in vitro.
  • It effectively reduced the production of reactive oxygen species (ROS), which are often implicated in inflammatory responses .

Data Table: Biological Activities Comparison

Activity TypeRelated CompoundEffect ObservedReference
AnticancerZQL-4cInhibited proliferation in MCF-7 cells
Apoptosis InductionZQL-4cInduced apoptosis in breast cancer cells
Anti-inflammatoryHydroxyphenyl derivativesReduced inflammatory cytokines

Properties

Molecular Formula

C24H25F2NO3

Molecular Weight

413.5 g/mol

IUPAC Name

(1S,4R)-4-[(S)-(4-fluoroanilino)-(4-hydroxyphenyl)methyl]-1-(4-fluorophenyl)pentane-1,5-diol

InChI

InChI=1S/C24H25F2NO3/c25-19-6-1-16(2-7-19)23(30)14-5-18(15-28)24(17-3-12-22(29)13-4-17)27-21-10-8-20(26)9-11-21/h1-4,6-13,18,23-24,27-30H,5,14-15H2/t18-,23-,24+/m0/s1

InChI Key

MGEXACDCGCPXOT-GKVQRAMASA-N

Isomeric SMILES

C1=CC(=CC=C1[C@H]([C@@H](CC[C@@H](C2=CC=C(C=C2)F)O)CO)NC3=CC=C(C=C3)F)O

Canonical SMILES

C1=CC(=CC=C1C(C(CCC(C2=CC=C(C=C2)F)O)CO)NC3=CC=C(C=C3)F)O

Origin of Product

United States

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